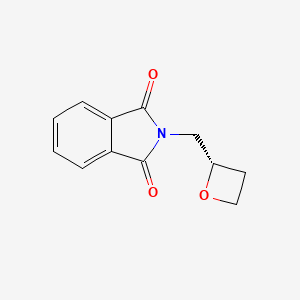
(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione is a chiral compound that features an oxetane ring and an isoindoline-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes or ketones.
Attachment to Isoindoline-1,3-dione: The oxetane moiety is then attached to the isoindoline-1,3-dione core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline-1,3-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups to the isoindoline-1,3-dione core.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of (S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the isoindoline-1,3-dione moiety can interact with various molecular targets.
類似化合物との比較
Similar Compounds
®-2-(2-Oxetanylmethyl)isoindoline-1,3-dione: The enantiomer of the compound, which may have different biological activities.
2-(2-Oxetanylmethyl)isoindoline-1,3-dione: The racemic mixture containing both (S) and ® enantiomers.
Other Oxetane-Containing Compounds: Compounds with oxetane rings that may have similar chemical properties but different biological activities.
Uniqueness
(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacokinetic properties compared to its enantiomer or racemic mixture.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2-[[(2S)-oxetan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)7-8-5-6-16-8/h1-4,8H,5-7H2/t8-/m0/s1 |
InChIキー |
FEFWEZUMPDPQLX-QMMMGPOBSA-N |
異性体SMILES |
C1CO[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
C1COC1CN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


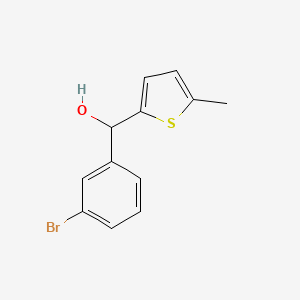
![4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)

![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
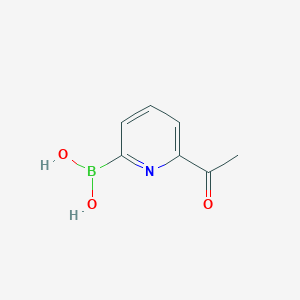
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)

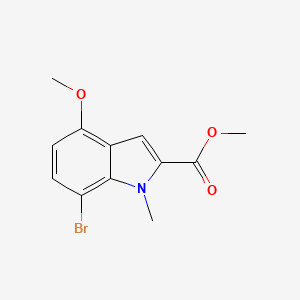
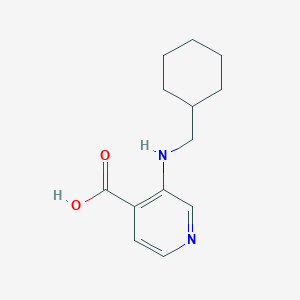
![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)
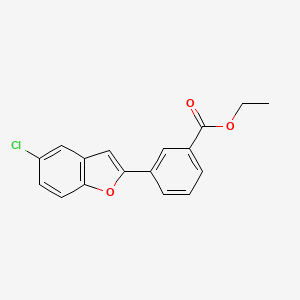
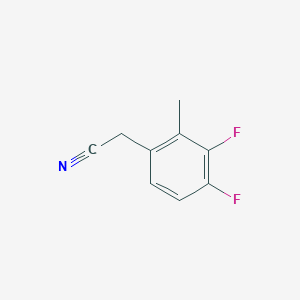
![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)

